Corticostatin-related peptide RK-1

Defensin Cationicity Structure-Activity Relationship

Standard defensins fail to model low-cationicity, monomeric antimicrobial mechanisms. Corticostatin-related peptide RK-1 is a 32-residue α-defensin (rabbit kidney) uniquely characterized by a net charge of +1 at pH 7 and a monomeric solution state. This specialized research tool enables rigorous, reproducible studies where generic defensins (e.g., HNP-1, hBD-3) introduce confounding variables. - Activates epithelial Ca²⁺ channels at sub-nanomolar (≥10⁻⁹ M) concentrations. - Exhibits selective anti-E. coli activity (74% viability reduction at 150 µg/mL) without ACTH-inhibiting effects. - Supplied as a custom-synthesized peptide (≥95% purity) with full analytical characterization, ensuring batch-to-batch consistency for critical assays.

Molecular Formula
Molecular Weight
Cat. No. B1577435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorticostatin-related peptide RK-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Corticostatin-Related Peptide RK-1 Overview


Corticostatin-related peptide RK-1 is a 32-residue alpha-defensin first isolated from rabbit kidney. It belongs to the corticostatin/defensin family and possesses the signature six-cysteine, three-disulfide-bond fold characteristic of α-defensins [1]. However, RK-1 is uniquely distinguished by a calculated net charge of only +1 at pH 7, a stark departure from the highly cationic nature of typical corticostatins and defensins [1]. Ultracentrifugation studies further reveal that RK-1 exists as a monomer in solution, in contrast to the dimeric human neutrophil defensins [2]. These physicochemical distinctions underpin its selective antimicrobial activity against Escherichia coli and its potent, sub-nanomolar activation of epithelial Ca2+ channels, making RK-1 a specialized research tool rather than a generic defensin substitute.

Why RK-1 Cannot Be Replaced


The corticostatin/defensin superfamily exhibits broad functional diversity, yet RK-1 occupies a singular niche. Its exceptionally low net charge (+1) contrasts with the +3 to +11 cationic character of most α- and β-defensins [1], fundamentally altering its electrostatic interaction profile with membranes and biological targets. Furthermore, its monomeric solution state diverges from the dimeric organization of human neutrophil defensins [2], a property known to modulate antimicrobial potency and immunomodulatory functions. Critically, RK-1 activates epithelial Ca2+ channels at sub-nanomolar concentrations [1], an activity not shared by many other defensins, while lacking the adrenocorticotropin (ACTH)-inhibiting activity characteristic of classic corticostatins [1]. These orthogonal physicochemical and functional attributes mean that substituting RK-1 with a generic defensin—such as HNP-1, hBD-3, or NP-1—would yield fundamentally different experimental outcomes, compromising data reproducibility and mechanistic interpretation.

RK-1 Differentiation Evidence


Low Net Charge Anomaly in Defensins

RK-1 possesses a calculated net charge of +1 at pH 7, a value that is 2- to 8-fold lower than that of representative human and murine α-defensins [1]. This low cationicity is a direct consequence of its primary sequence, which contains only a single arginine residue and lacks the multiple lysine/arginine residues typical of defensins. For comparison, human neutrophil defensin HNP-1 carries a net charge of +3, HNP-4 carries +4, and the murine cryptdin-related peptides Crp14 and Crp4 reach +8 at pH 7.4 [2].

Defensin Cationicity Structure-Activity Relationship

Monomeric vs Dimeric Defensins

Analytical ultracentrifugation experiments directly compared the solution oligomeric state of RK-1 with that of human neutrophil defensins. RK-1 was confirmed to be monomeric in solution, a property it shares with rabbit neutrophil defensins but which contrasts sharply with human neutrophil defensins (e.g., HNP-1, HNP-2, HNP-3), which exist as stable dimers [1].

Alpha-Defensin Oligomerization Analytical Ultracentrifugation

Epithelial Ca2+ Channel Activation

RK-1 induces a dose-dependent decrease in villus enterocyte volume at concentrations ≥10^-9 M, an effect that requires extracellular calcium and is blocked by the L-type Ca2+ channel antagonist niguldipine [1]. This functional activity at sub-nanomolar concentrations distinguishes RK-1 from many other defensins, which do not exhibit comparable ion channel activation under similar conditions.

Ion Channel Calcium Signaling Epithelial Biology

Selective Anti-E. coli Activity

Natural RK-1 decreases Escherichia coli viability by 74% at a concentration of 150 mg/mL [1]. This antimicrobial activity is specific to E. coli among tested pathogens, contrasting with the broad-spectrum activity of defensins such as HNP-1, which exhibits an MIC of 12 mg/L (range 4-32 mg/L) against E. coli, and hBD-3, which exhibits an MIC of 4 mg/L (range 4-8 mg/L) [2].

Antimicrobial Peptide Escherichia coli Host Defense

Lack of ACTH-Inhibiting Activity

In assays measuring inhibition of adrenocorticotropin (ACTH)-stimulated steroidogenesis, a hallmark activity of many corticostatins, RK-1 was completely inactive [1]. This functional divergence cleanly separates RK-1 from classic corticostatins such as human corticostatin/defensin NP-3A, which potently inhibit ACTH-stimulated corticosterone production.

Corticostatin ACTH Steroidogenesis

NMR Solution Structure

The solution structure of RK-1, determined by NMR spectroscopy and deposited as PDB entry 1EWS, reveals a triple-stranded antiparallel β-sheet stabilized by three disulfide bonds with connectivity Cys1-Cys6, Cys2-Cys4, and Cys3-Cys5 [1]. This disulfide pattern is conserved among α-defensins, but the surface charge distribution is uniquely altered by RK-1's low net charge, providing a structural basis for its distinct functional profile.

NMR Spectroscopy Protein Structure Alpha-Defensin Fold

RK-1 Application Scenarios


Renal Epithelial Ion Channel Pharmacology

RK-1's potent, sub-nanomolar activation of Ca2+ channels in villus enterocytes [1] makes it a key reagent for dissecting defensin-mediated ion flux mechanisms in renal and other epithelial tissues. Researchers investigating the role of host defense peptides in electrolyte homeostasis or cystic fibrosis-related ion transport defects will find RK-1 a uniquely active probe.

Structure-Function of Low-Charge Defensins

The combination of an exceptionally low net charge (+1) [1] and a monomeric solution state [2] positions RK-1 as an essential comparator for studies aiming to deconvolute the contributions of cationicity and oligomerization to defensin antimicrobial activity, membrane selectivity, and immunomodulation. It serves as a naturally occurring 'loss-of-function' variant for these key physicochemical properties.

Narrow-Spectrum Antimicrobial Mechanisms

RK-1's selective anti-E. coli activity, demonstrated by a 74% reduction in viability at 150 mg/mL [1], provides a model system for investigating the molecular determinants of narrow-spectrum defensin action. This is particularly relevant for understanding renal host defense, where E. coli is the predominant uropathogen.

Comparative Pharmacology and Control Assays

The complete lack of ACTH-inhibiting activity [1] makes RK-1 an ideal negative control in assays measuring corticostatin-mediated steroidogenesis modulation. Conversely, its robust Ca2+ channel activation makes it a positive control for studies of defensin-ion channel interactions, enabling clean, interpretable experimental designs.

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